N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioyl)benzamide
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Overview
Description
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a phenyl group, a dihydropyrazole ring, and a benzamide moiety.
Preparation Methods
The synthesis of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide typically involves the cyclocondensation of chalcones with hydrazine derivatives. One common method includes the reaction of chalcones with phenylhydrazine in the presence of a catalyst such as acetic acid or DMF (dimethylformamide). The reaction is carried out under reflux conditions, leading to the formation of the dihydropyrazole ring . Industrial production methods may involve the use of more efficient and scalable processes, such as microwave-assisted synthesis, which offers advantages in terms of reaction time and yield .
Chemical Reactions Analysis
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide can be compared with other similar pyrazole derivatives, such as:
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Known for its antipsychotic properties.
4,5-Dihydro-1H-pyrazole derivatives: These compounds have shown various biological activities, including antimicrobial and anticancer properties.
1,3,5-Trisubstituted-1H-pyrazoles: These derivatives are used in the development of fluorescent probes and materials with unique optical properties.
The uniqueness of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
CAS No. |
89652-19-7 |
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Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(5-phenyl-3,4-dihydropyrazole-2-carbothioyl)benzamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(14-9-5-2-6-10-14)18-17(22)20-12-11-15(19-20)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21,22) |
InChI Key |
KNXXLRSRQTZMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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